molecular formula C12H10ClFN2O B1625379 2-Chloro-6-(1-(3-fluorophenyl)ethoxy)pyrazine CAS No. 426829-21-2

2-Chloro-6-(1-(3-fluorophenyl)ethoxy)pyrazine

Cat. No. B1625379
M. Wt: 252.67 g/mol
InChI Key: AEKVMDSKMIBDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07247633B2

Procedure details

A mixture of the product from step 1 above (crude, 1.09 g, ˜4.3 mmol), piperazine (1.03 g, 12.0 mmol) and K2CO3 (1.00 g, 7.2 mmol) in acetonitrile (5 mL) was heated under reflux overnight (20 h). After cooling, ethyl acetate (15 mL) and water (5 mL) were added. The ethyl acetate layer was filtered through a short column of silica gel using MeOH/ethyl ether (1:1) as eluent to give 0.72 g (55%) of the title compound as an oil. HRMS m/z calcd for C16H19N4O4F (M)+ 302.1543, found 302.1528. Anal. (C16H19N4OF.0.5 H2O) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([O:8][CH:9]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=2)[CH3:10])[N:3]=1.[NH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1.C([O-])([O-])=O.[K+].[K+].C(OCC)(=O)C>C(#N)C.O>[F:17][C:13]1[CH:12]=[C:11]([CH:9]([O:8][C:4]2[CH:5]=[N:6][CH:7]=[C:2]([N:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)[N:3]=2)[CH3:10])[CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CN=C1)OC(C)C1=CC(=CC=C1)F
Name
Quantity
1.03 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight (20 h)
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The ethyl acetate layer was filtered through a short column of silica gel

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(C)OC1=NC(=CN=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.